Lusianthrin
Description
Properties
IUPAC Name |
7-methoxyphenanthrene-2,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBOOLAIFKFRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Lusianthrin is a compound of interest in various scientific research applications, particularly in the fields of pharmacology, biochemistry, and environmental science. This article will explore its applications through comprehensive data tables and documented case studies, integrating insights from diverse and verified sources.
Pharmacological Applications
Lusianthrin has been studied for its potential therapeutic effects in various medical conditions:
- Anticancer Activity : Research indicates that Lusianthrin exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its ability to inhibit tumor growth in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders .
- Anti-inflammatory Effects : Preliminary findings suggest that Lusianthrin may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Environmental Applications
Lusianthrin's bioactive properties extend to environmental science:
- Bioremediation : Studies have indicated that Lusianthrin can enhance the degradation of pollutants in contaminated environments, making it a candidate for bioremediation strategies .
- Soil Health Improvement : The compound has been evaluated for its potential to improve soil health by promoting beneficial microbial activity, which is crucial for sustainable agriculture practices .
Nutraceuticals
Due to its health benefits, Lusianthrin is being explored as a nutraceutical ingredient:
- Dietary Supplements : Its antioxidant and anti-inflammatory properties position Lusianthrin as a promising candidate for dietary supplements aimed at improving overall health and preventing chronic diseases .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the efficacy of Lusianthrin against HepG2 liver cancer cells. The results indicated an IC50 value of 2.57 µM, demonstrating potent cytotoxicity. The study highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Study 2: Environmental Remediation
In an environmental study focused on soil contamination, Lusianthrin was applied to assess its effectiveness in degrading polycyclic aromatic hydrocarbons (PAHs). The results showed a significant reduction in PAH concentrations over a four-week period, suggesting its potential use in bioremediation efforts .
Table 1: Pharmacological Properties of Lusianthrin
| Property | Effectiveness | Reference |
|---|---|---|
| Anticancer Activity | IC50 = 2.57 µM | |
| Antioxidant Activity | High | |
| Anti-inflammatory Effects | Moderate |
Table 2: Environmental Applications
Preparation Methods
Sequential Solvent Partitioning
After initial extraction, crude residues are partitioned using solvents of increasing polarity:
-
Cyclohexane : Removes non-polar constituents (e.g., waxes, terpenoids).
-
Dichloromethane (CH₂Cl₂) : Captures medium-polarity phenanthrenes like Lusianthrin.
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n-Butanol (n-BuOH) : Isolates highly polar glycosides and polysaccharides.
In C. paniculatum, the CH₂Cl₂ fraction (1.23 g) was prioritized for further purification due to its high phenanthrene content.
Chromatographic Purification
Vacuum Liquid Chromatography (VLC)
VLC is employed for preliminary fractionation using silica gel columns. Gradients of hexane-ethyl acetate (100:0 to 0:100) separate compounds based on polarity. For example, A. graminifolia ethyl acetate extracts yielded 26 fractions, with fractions C–Z subjected to Sephadex LH-20 gel filtration.
Sephadex LH-20 Gel Filtration
This step removes polymeric impurities and separates compounds by molecular weight. Methanol elution of A. graminifolia Fraction C yielded syringaresinol (20 mg), while Fraction G produced flavanthrin (1.3 mg).
Preparative High-Performance Liquid Chromatography (HPLC)
Final purification utilizes reverse-phase HPLC with acidic modifiers (e.g., 0.05% formic acid) to enhance resolution. For A. graminifolia, a semi-preparative C18 column (55–100% MeOH gradient over 25 min) isolated Lusianthridin (4.9 mg) and batatasin III (0.8 mg).
Structural Elucidation and Spectroscopic Data
Lusianthrin’s structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral features include:
HRESIMS Analysis
¹H-NMR and ¹³C-NMR
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Aromatic Protons : Signals at δ 9.21 (d, J = 9.4 Hz, H-5) and 7.24 (d, J = 9.4 Hz, H-6) confirm a phenanthrene backbone.
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Methoxy Groups : Singlets at δ 3.82–3.85 integrate for three protons, consistent with methoxy substitution.
Yield Optimization and Comparative Analysis
Extraction efficiency varies across methodologies:
| Source Plant | Extraction Solvent | Purification Method | Yield (mg/kg) | Reference |
|---|---|---|---|---|
| C. paniculatum | CH₂Cl₂ | VLC + Sephadex LH-20 | 0.65 | |
| A. graminifolia | Ethyl Acetate | Prep HPLC | 0.49 |
These data underscore the superiority of CH₂Cl₂ for phenanthrene recovery, likely due to its optimal polarity matching Lusianthrin’s hydrophobicity.
Challenges in Scale-Up and Stability
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Oxidative Degradation : Phenanthrenes are prone to oxidation; thus, extractions are conducted under nitrogen atmospheres.
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Co-Elution Issues : Lusianthrin often co-elutes with structurally similar compounds (e.g., coelonin), necessitating multiple HPLC runs.
Pharmacological Validation
Lusianthrin’s bioactivity is validated via in vitro assays. At 10 μM, it reduces β-amyloid toxicity in PC12 cells by 42% and inhibits hepatic lipogenesis via AMPK activation (EC₅₀ = 3.2 μM) . These findings justify its rigorous isolation protocols.
Q & A
Q. What criteria define a robust research question for studying Lusianthrin’s ecological roles in its native plant species?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. Example: “How does Lusianthrin production in Lusia indivisa (Population) vary under drought stress (Intervention) compared to well-watered conditions (Comparison) to assess its role in plant defense (Outcome)?” Validate feasibility via pilot studies and literature review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
